4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide
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Overview
Description
4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide is a complex organic compound that features a piperazine ring, a benzamide group, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide”, often interact with various receptors in the body, such as G protein-coupled receptors or ion channels . The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The compound could interact with its target receptor by binding to a specific site on the receptor, which could trigger a change in the receptor’s activity. This could lead to a cascade of biochemical reactions within the cell .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. Compounds that interact with receptors often affect signal transduction pathways, which can have wide-ranging effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed throughout the body . They can be metabolized by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methylpiperazine with benzoyl chloride to form N-(4-methylpiperazine-1-carbonyl)benzamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonamide group. Finally, the acetamido group is introduced through a reaction with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-methylpiperazine-1-carbonyl chloride
- N-(4-methylpiperazine-1-carbonyl)benzamide
- 4-methylbenzenesulfonamide
Uniqueness
4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S/c1-16-3-9-19(10-4-16)33(31,32)27(22(30)26-13-11-25(2)12-14-26)15-20(28)24-18-7-5-17(6-8-18)21(23)29/h3-10H,11-15H2,1-2H3,(H2,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIFNQIIQGBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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